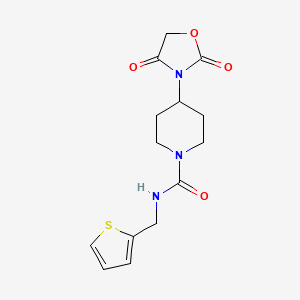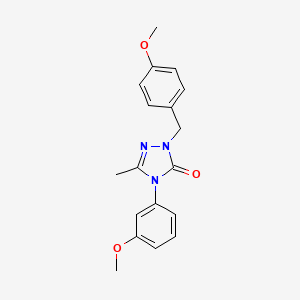
2-(4-methoxybenzyl)-4-(3-methoxyphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compounds with similar structures often have similar properties. For example, methoxybenzyl and methoxyphenyl groups are common in many organic compounds and are known to contribute to their chemical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of the appropriate benzyl and phenyl precursors, possibly through a series of steps involving functional group interconversions .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques, including UV-Vis, FT-IR, HRMS, 1D, and 2D NMR .Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. For example, the methoxy groups in this compound might undergo reactions typical of ethers, while the triazolone ring might participate in reactions characteristic of heterocycles .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its structure. For example, the presence of methoxy groups might increase the compound’s solubility in organic solvents .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activities
Some novel derivatives of 2,4-dihydro-3H-1,2,4-triazol-3-one have been synthesized, including modifications with 4-methoxybenzyl groups, and investigated for their antimicrobial activities. These compounds exhibit good to moderate activities against tested microorganisms, highlighting their potential in developing new antimicrobial agents (Bektaş et al., 2007).
Multi-component Synthesis of 1,2,3-Triazoles
A study demonstrated the synthesis of 1,5-disubstituted 1,2,3-triazoles through a metal-free multi-component reaction, which included derivatives with 4-methoxybenzyl groups. The antibacterial and antifungal activities of the synthesized products were tested, showing efficacy against several strains of bacteria and Candida albicans (Vo, 2020).
Molecular and Spectroscopic Analysis
A comprehensive study involving the synthesis of 1,2,4-triazol-5-ones substituted with 4-methoxybenzyl groups, followed by a detailed molecular, electronic, and spectroscopic analysis, was conducted. This research utilized Density Functional Theory (DFT) calculations to investigate various properties of the synthesized compounds, including their nonlinear optical properties and molecular electrostatic potentials (Beytur & Avinca, 2021).
Investigation of Lipase and α-Glucosidase Inhibition
A study focused on the synthesis of heterocyclic compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide and their screening for lipase and α-glucosidase inhibition. This research indicated potential therapeutic applications of these compounds in treating diseases associated with lipase and α-glucosidase, such as obesity and diabetes (Bekircan, Ülker, & Menteşe, 2015).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(3-methoxyphenyl)-2-[(4-methoxyphenyl)methyl]-5-methyl-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-13-19-20(12-14-7-9-16(23-2)10-8-14)18(22)21(13)15-5-4-6-17(11-15)24-3/h4-11H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGGBBAAZVDQZMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C2=CC(=CC=C2)OC)CC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxybenzyl)-4-(3-methoxyphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B2673221.png)
![4-Chloro-6-methylpyrazolo[1,5-a]pyrazine](/img/structure/B2673223.png)
![(3As,7aR)-1-methyl-3a,4,5,6,7,7a-hexahydro-3H-imidazo[4,5-c]pyridin-2-one;hydrochloride](/img/structure/B2673224.png)
![N-(3-(dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2673226.png)

![2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2673228.png)
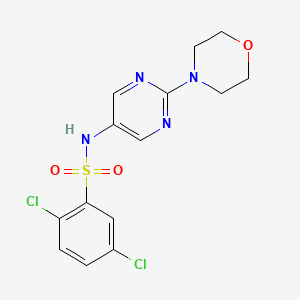
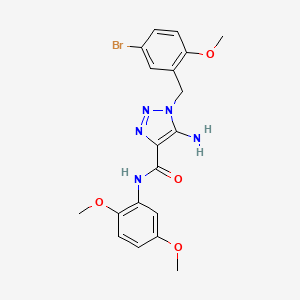
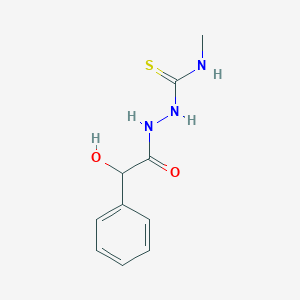
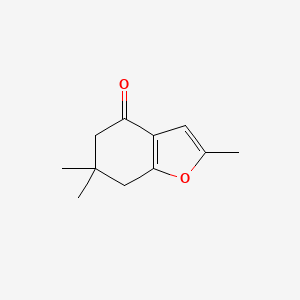
![1-Ethyl-3-[(4-thiophen-3-ylthiophen-2-yl)methyl]urea](/img/structure/B2673238.png)
![7-hydroxy-1H,2H,3H,5H-imidazolidino[1,2-a]pyrimidin-5-one](/img/structure/B2673239.png)
